molecular formula C10H13NO2 B1269214 2-(tert-Butyl)isonicotinic acid CAS No. 91940-84-0

2-(tert-Butyl)isonicotinic acid

Cat. No. B1269214
CAS RN: 91940-84-0
M. Wt: 179.22 g/mol
InChI Key: ZVXZKPSVWZIJNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(tert-Butyl)isonicotinic acid and related derivatives often begins with chloronicotinic or aminonicotinic acids as precursors. For instance, tert-butyl esters of 2-aminonicotinic acid can be prepared from 2-chloronicotinic acid without the need for intermediate purification, showcasing the versatility of these methods in producing various nicotinic acid derivatives efficiently (Wright, 2012).

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)isonicotinic acid derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing detailed information about their crystalline form and electronic configuration. For example, the structure of related compounds shows distinct dimeric arrangements and hydrogen bonding patterns, indicative of the complex interactions these molecules can engage in within solid states (Druyan et al., 1976).

Chemical Reactions and Properties

2-(tert-Butyl)isonicotinic acid undergoes various chemical reactions, leveraging the reactivity of the pyridine nitrogen and the carboxylic acid functionality. It can form complexes with metals, react with nucleophiles, and participate in condensation reactions. For instance, tert-butyl nitrite has been used in multicomponent reactions involving this compound, leading to the formation of fused ring structures through sequential C-N bond formations (Sau et al., 2018).

Scientific Research Applications

Photovoltaic Performance Improvement

2-(tert-Butyl)isonicotinic acid derivatives have been investigated for their role in improving the photovoltaic performance of dye-sensitized solar cells. Studies show that these compounds, when added to electrolytes, enhance the energy conversion efficiency by increasing the open-circuit potential and short current density, making them promising for high-efficiency and low-cost solar cells (Bagheri & Dehghani, 2015).

Supramolecular Self-Assembly

The derivatives of 2-(tert-Butyl)isonicotinic acid have been used to create supramolecular self-assemblies. These compounds can recognize metal cations and dicarboxylic acids, forming nanoscale particles with potential applications in various fields (Yushkova et al., 2012).

Synthesis and Structural Studies

Research has focused on the synthesis and structure of compounds related to 2-(tert-Butyl)isonicotinic acid. For instance, studies on 2,2′-diselenobisnicotinic acid tert-butyl ester highlight its unique crystal structure and potential applications in various chemical processes (Hong, 2009).

Catalytic Applications

The tert-butyl esters of 2-(tert-Butyl)isonicotinic acid and related compounds have been explored for their catalytic properties in various chemical reactions. For example, they have been used in the liquid-phase catalytic synthesis of certain compounds, showing effectiveness in Prins condensation reactions and other processes (Wang et al., 2004).

Luminescent Properties

Compounds derived from 2-(tert-Butyl)isonicotinic acid have demonstrated significant luminescent properties. Studies on silver(I) tert-butylethynide compounds with isonicotinic/isonicotinic acid as ligands show potential for applications in fluorescence probing and other optical uses (Xie et al., 2017).

properties

IUPAC Name

2-tert-butylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZKPSVWZIJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351209
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)isonicotinic acid

CAS RN

91940-84-0
Record name 2-(tert-Butyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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